molecular formula C7H6N2S B1442158 2,1-Benzothiazol-5-amine CAS No. 51253-66-8

2,1-Benzothiazol-5-amine

Cat. No.: B1442158
CAS No.: 51253-66-8
M. Wt: 150.2 g/mol
InChI Key: CFHZGJYPGQCCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1-Benzothiazol-5-amine is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Mechanism of Action

Target of Action

The primary target of 2,1-Benzothiazol-5-amine is the DprE1 protein, which is involved in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular activity.

Mode of Action

This compound interacts with its target protein, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacteria.

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the bacteria.

Result of Action

The molecular effect of this compound’s action is the inhibition of the DprE1 protein, disrupting the synthesis of arabinogalactan . On a cellular level, this leads to the compromise of the mycobacterial cell wall, resulting in the death of the bacteria.

Biochemical Analysis

Biochemical Properties

2,1-Benzothiazol-5-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, which leads to changes in metabolic pathways and cellular processes . The compound binds to the active sites of these enzymes, preventing their normal function and altering the biochemical reactions they catalyze. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time, influenced by factors such as stability, degradation, and long-term cellular effects . The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have also revealed that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is critical for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound is directed to specific cellular compartments or organelles by targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzothiazol-5-amine can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamide or carbon dioxide in the presence of a catalyst . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to synthesize benzothiazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1-Benzothiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial use .

Biological Activity

2,1-Benzothiazol-5-amine is a derivative of the benzothiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The benzothiazole nucleus is known for its potential in treating various diseases, including cancer, infections, and neurodegenerative disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a benzene ring fused to a thiazole ring with an amino group at the 5-position. The synthesis of this compound typically involves methods such as cyclization reactions of o-aminobenzenethiol with appropriate electrophiles or through multi-component reactions that yield high purity and yield.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli25 μM
This compoundStaphylococcus aureus12.5 μM

These results indicate that this compound possesses promising antibacterial activity that could be harnessed in therapeutic applications .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have demonstrated its effectiveness against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation:

Cell LineIC50 (μM)
HCC8279.48
NCI-H35816.00
A549>50

The most active derivatives were found to be those with nitro or chloro substitutions on the benzothiazole ring, enhancing their antiproliferative effects compared to other analogs .

Neuroprotective Activity

Research indicates that benzothiazole derivatives can also exhibit neuroprotective effects. For instance, studies have shown that compounds like this compound can reduce protein misfolding associated with neurodegenerative diseases such as Alzheimer's and Parkinson's:

  • Mechanism : The compound inhibits the aggregation of amyloid-beta peptides and tau proteins.
  • Experimental Findings : In vitro assays demonstrated that treatment with this compound significantly reduced fibril formation in neuroblastoma cells expressing inclusion-prone proteins .

Case Studies

  • Alzheimer's Disease : A study evaluated the efficacy of various benzothiazole derivatives in preventing amyloid plaque formation in transgenic mouse models of Alzheimer's disease. Compounds were administered at varying doses, showing significant reductions in plaque burden when treated with this compound derivatives .
  • Tuberculosis : Another investigation focused on anti-tubercular activity against Mycobacterium tuberculosis H37RV. The results indicated moderate anti-tubercular activity for several synthesized benzothiazoles, suggesting potential use in developing new tuberculosis treatments .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is closely related to their structural features. Modifications at specific positions on the benzothiazole scaffold can enhance or diminish biological efficacy:

Substitution PositionEffect on Activity
Nitro Group at 5Increased anticancer potency
Chloro Group at 6Enhanced antimicrobial activity
Amino Group at 2Essential for neuroprotective effects

These insights into SAR are crucial for guiding future synthetic efforts aimed at optimizing the biological activity of benzothiazole derivatives .

Properties

IUPAC Name

2,1-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHZGJYPGQCCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698138
Record name 2,1-Benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51253-66-8
Record name 2,1-Benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1-Benzothiazol-5-amine
Reactant of Route 2
2,1-Benzothiazol-5-amine
Reactant of Route 3
2,1-Benzothiazol-5-amine
Reactant of Route 4
Reactant of Route 4
2,1-Benzothiazol-5-amine
Reactant of Route 5
2,1-Benzothiazol-5-amine
Reactant of Route 6
Reactant of Route 6
2,1-Benzothiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.